![molecular formula C10H17FN4O2 B1488306 (3,4)-cis-tert-Butyl-4-azido-3-fluoropiperidine-1-carboxylate CAS No. 1070896-85-3](/img/structure/B1488306.png)
(3,4)-cis-tert-Butyl-4-azido-3-fluoropiperidine-1-carboxylate
Overview
Description
(3,4)-cis-tert-Butyl-4-azido-3-fluoropiperidine-1-carboxylate, also known as TBF-PC, is a synthetic compound that has been used for a variety of applications in the field of science. TBF-PC is a versatile compound, with a wide range of uses in biological, chemical, and physical research. It is a highly stable and non-toxic compound, making it an attractive choice for laboratory experiments. TBF-PC has been used in numerous scientific studies, ranging from the synthesis of new compounds to the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis Techniques and Stereochemistry
The synthesis of piperidine derivatives, including those with specific substitutions such as (3,4)-cis-tert-butyl-4-azido-3-fluoropiperidine-1-carboxylate, involves complex stereochemistry and selective reactions. One notable approach involves the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) from tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives through reactions with L-selectride, achieving quantitative yields. These reactions underscore the importance of precise stereocontrol in the synthesis of substituted piperidines, which is crucial for their potential applications in scientific research (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Innovative Synthetic Routes
Research into the stereoselective synthesis of cis-2-fluorocyclopropane-1-carboxylic acid from tert-butyl acrylate and chloromethyl phenyl sulfoxide elaborates on a novel method that may offer insights into the synthesis of structurally similar compounds like the (3,4)-cis-tert-butyl-4-azido-3-fluoropiperidine-1-carboxylate. This method highlights the potential for developing innovative synthetic routes for the preparation of fluorinated cyclic compounds, which are valuable in various scientific research applications (Toyota, Ono, Kaneko, & Hayakawa, 1996).
Application in Medicinal Chemistry
The structural motifs present in (3,4)-cis-tert-butyl-4-azido-3-fluoropiperidine-1-carboxylate are reminiscent of those in fluoronaphthyridines and quinolones, which have been explored for their antibacterial activities. Such compounds, with strategic substitutions, demonstrate significant in vitro and in vivo activities, underscoring the potential of fluorinated piperidine derivatives in the development of new therapeutic agents. Research in this area highlights the critical role of fluorine and other functional groups in modulating biological activity, offering pathways for the design of novel drugs (Bouzard et al., 1992).
properties
IUPAC Name |
tert-butyl (3S,4R)-4-azido-3-fluoropiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN4O2/c1-10(2,3)17-9(16)15-5-4-8(13-14-12)7(11)6-15/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAVSWPCIFSAHP-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4)-cis-tert-Butyl-4-azido-3-fluoropiperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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